molecular formula C23H25ClN2 B7791124 Malachite green CAS No. 13425-25-7

Malachite green

Cat. No. B7791124
CAS RN: 13425-25-7
M. Wt: 364.9 g/mol
InChI Key: FDZZZRQASAIRJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malachite green is an organic compound used as a dyestuff and controversially as an antimicrobial in aquaculture . It is traditionally used as a dye for materials such as silk, leather, and paper . Despite its name, the dye is not prepared from the mineral malachite; the name just comes from the similarity of color .


Synthesis Analysis

Malachite green is prepared by the condensation of benzaldehyde and dimethylaniline to give leuco malachite green (LMG) . This colorless leuco compound, a relative of triphenylmethane, is then oxidized to the cation that is MG . A typical oxidizing agent used is manganese dioxide .


Molecular Structure Analysis

Formally, malachite green refers to the chloride salt [C6H5C (C6H4N (CH3)2)2]Cl . The intense green color of the cation results from a strong absorption band at 621 nm . The molecular formula of Malachite Green is C23H25ClN2 .


Chemical Reactions Analysis

Based on the analyses of the degradation products and calculation of the frontier electron density, the pathways were proposed: decomposition of conjugated structure, N-demethylation reactions, hydroxyl addition reactions, the removal of benzene ring, and the ring-opening reaction .


Physical And Chemical Properties Analysis

Malachite green is green, crystalline, and water-soluble . It is insoluble in water and ethanol, decomposes in acids with the evolution of carbon dioxide bubbles, and decomposes with warm alkalis . It is a good conductor of electricity due to its high copper content .

Scientific Research Applications

Photocatalytic Degradation

MG is a non-biodegradable organic pollutant known for its toxic effects on humans and aquatic organisms . It has been used in studies of photocatalytic degradation, a process that uses light to activate a substance which can degrade various organic compounds. In one study, Iron (III) oxides were used to degrade MG dye, transforming it into environmentally benign compounds .

Wastewater Treatment

MG dye is often found in wastewater, and its removal is crucial for environmental safety. One study used a low-cost adsorbent, γ-Al2O3, prepared by precipitation method using (NH4)2CO3, to adsorb MG from wastewater . The study showed promising results, with the adsorbent showing high capacities at optimum conditions .

Biological Staining

In the field of microbiology and histology, MG is used as a biological stain. It helps in the identification and visualization of bacteria and fungi under a microscope . It is also used as a blue-green counterstain in the Gimenez staining method .

Environmental Decontamination

The study of photocatalytic degradation of MG also revealed that the degraded products of the dye can be assimilated by plants, and the decontaminated water can be used in agricultural practices . This shows the potential of MG in environmental decontamination.

Nanotechnology

In the field of nanotechnology, MG has been used in the synthesis of Iron oxide nanoparticles. These nanoparticles have found applications in catalysis, energy storage, and the pharmaceutical and food industry .

Hazardous Material Removal

MG has been used in studies related to the removal of hazardous materials from the environment. For instance, it has been found effective in removing heavy metals, pharmaceutical compounds, and dyes .

Mechanism of Action

Target of Action

Malachite Green (MG) is an organic compound that has been used as a dyestuff and controversially as an antimicrobial in aquaculture . The primary target of MG is the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus . This compound is also effective against fungi and gram-positive bacteria . In the fish-breeding industry, it has been used to control the fungus Saprolegnia, a water mold that kills the eggs and young fry .

Mode of Action

The mode of action of MG involves a series of reactions. Initially, MG is prepared by the condensation of benzaldehyde and dimethylaniline to give leuco malachite green (LMG) . This colorless leuco compound is then oxidized to the cation that is MG . A typical oxidizing agent is manganese dioxide . The reaction between LMG and hydrogen peroxide is catalyzed by haemoglobin, which turns the colorless LMG into MG . As a result, the presence of blood is indicated by the appearance of green color .

Biochemical Pathways

The biochemical pathway of MG involves a series of reactions of N-demethylation, reduction, benzene ring-removal, and oxidation . These reactions eventually convert N-methylated diaminotriphenylmethane into N, N-dimethylaniline, which is the key precursor to MG . Furthermore, both triphenylmethane reductase gene tmr and cytochrome P450 participate in MG degradation .

Pharmacokinetics

The pharmacokinetics of MG is influenced by the solvolytic equilibrium . The carbinol base, which is less soluble than the ionized form, is the form in which MG is probably taken up by fish . Therefore, the solvolytic equilibrium influences the pharmacokinetics of bath treatments .

Result of Action

The result of MG’s action is the intense green color of the cation, which results from a strong absorption band at 621 nm . Mg can persist in the environment and has carcinogenic, teratogenic, and mutagenic effects on humans . It can also induce the formation of reactive oxygen species .

Action Environment

The action of MG is influenced by environmental factors. MG can persist for prolonged periods and bioaccumulate in aquatic organisms, potentially disrupting ecosystems and impacting biodiversity . Despite its ban in several nations, it is still used in certain countries with less restrictive laws for non-aquaculture purposes owing to its low manufacturing cost .

Safety and Hazards

Malachite green is toxic if swallowed, suspected of damaging fertility or the unborn child, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects . It is also both carcinogenic and genotoxic (i.e., damaging to DNA) .

Future Directions

Recent advances focus on the use of biochar applications as an efficient removal agent for malachite green (MG) dye . The drawbacks related to this topic as well as the current challenges and perspectives are highlighted .

properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZZZRQASAIRJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2
Record name C.I. BASIC GREEN 4
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16112
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10309-95-2 (Parent)
Record name Malachite green
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1025512
Record name Malachite green
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB]
Record name C.I. BASIC GREEN 4
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16112
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malachite Green
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2442
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C
Record name MALACHITE GREEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.4X10-13 mm Hg at 25 °C /Estimated/
Record name MALACHITE GREEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay.
Record name MALACHITE GREEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Malachite Green

Color/Form

Green crystals with metallic luster

CAS RN

569-64-2
Record name C.I. BASIC GREEN 4
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16112
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malachite green
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malachite green
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MALACHITE GREEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Malachite green
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALACHITE GREEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MALACHITE GREEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malachite green
Reactant of Route 2
Malachite green
Reactant of Route 3
Reactant of Route 3
Malachite green
Reactant of Route 4
Reactant of Route 4
Malachite green
Reactant of Route 5
Reactant of Route 5
Malachite green
Reactant of Route 6
Reactant of Route 6
Malachite green

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.